molecular formula C20H28N2O3S B5141077 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide

4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide

Cat. No. B5141077
M. Wt: 376.5 g/mol
InChI Key: VJXLYEXGHPZUOQ-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as BPN or BPNH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The exact mechanism of action of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, particularly GABA and glutamate. 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to enhance GABA-mediated inhibition and reduce glutamate-mediated excitation, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, and the reduction of oxidative stress. These effects contribute to its anticonvulsant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is its relatively low toxicity, making it a safer alternative to other anticonvulsant drugs. However, its low solubility in water and other solvents can make it difficult to work with in lab experiments. Additionally, its herbicidal properties may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, including:
1. Further studies on its mechanism of action and potential targets in the central nervous system.
2. Development of more efficient synthesis methods and purification techniques.
3. Investigation of its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Exploration of its potential as a fluorescent probe for other environmental contaminants.
5. Development of formulations that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide involves several steps, starting with the reaction of 1-naphthalenesulfonyl chloride with butanol in the presence of a base such as triethylamine. The resulting product is then reacted with 1-methyl-4-piperidinamine to form 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.

Scientific Research Applications

4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been found to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In agriculture, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have herbicidal properties, making it a potential candidate for weed control. In environmental science, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential as a fluorescent probe for the detection of heavy metals in water.

properties

IUPAC Name

4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-3-4-15-25-19-9-10-20(18-8-6-5-7-17(18)19)26(23,24)21-16-11-13-22(2)14-12-16/h5-10,16,21H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXLYEXGHPZUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide

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